N-(3-amino-4-methylphenyl)-2-methylbutanamide

PNMT Catecholamine Enzyme Inhibition

Validating SAR hypotheses or dissecting kainate receptor subtypes requires exact structural fidelity. Generic PAAD analogs invalidate prior binding data and introduce unpredictable variables. This exact compound delivers: • Defined 18-fold GluK1 vs. GluK3 selectivity (Ki 13 nM vs. 239 nM) - essential for subtype-specific studies • Balanced M1/M3/M4 affinity (Ki 7.75-9.48 nM) - enables non-selective muscarinic interrogation • Quantified PNMT-negative control (Ki 1.11E+6 nM) - validates catecholamine assay specificity • Authenticated 2-methylbutanamide architecture - critical reference for SAR campaigns

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 946690-34-2
Cat. No. B3432023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-methylphenyl)-2-methylbutanamide
CAS946690-34-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1=CC(=C(C=C1)C)N
InChIInChI=1S/C12H18N2O/c1-4-8(2)12(15)14-10-6-5-9(3)11(13)7-10/h5-8H,4,13H2,1-3H3,(H,14,15)
InChIKeyXKBPBJXCMFWOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-amino-4-methylphenyl)-2-methylbutanamide Chemical Identity & Procurement


N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2) is a synthetic small molecule belonging to the primary amino acid derivative (PAAD) class, characterized by a 3-amino-4-methylphenyl core and a 2-methylbutanamide side chain [1]. It is utilized as a research compound in medicinal chemistry and pharmacology, with documented interactions across multiple target classes including phenylethanolamine N-methyltransferase (PNMT) [1] and various G-protein coupled receptors [2][3]. Its structural features place it within a family of compounds explored for their potential in modulating neurotransmitter systems and other biological pathways.

Scaffold

Primary amino acid derivative (PAAD) probe for target interaction studies

Profile

Reported multi-target GPCR and enzyme interaction profile supports pathway screening

Assay Role

Low PNMT affinity context supports negative-control assay design

Why N-(3-amino-4-methylphenyl)-2-methylbutanamide Cannot Be Substituted


Within the primary amino acid derivative (PAAD) class, subtle alterations to the phenyl ring substitution pattern or the butanamide side chain profoundly alter target affinity and functional activity, precluding simple substitution [1]. For instance, the 2-methylbutanamide moiety of N-(3-amino-4-methylphenyl)-2-methylbutanamide confers a distinct affinity profile against PNMT (Ki = 1.11E+6 nM) [1] compared to other PAADs with different side chains. Furthermore, the compound exhibits nanomolar affinity for specific glutamate and muscarinic receptor subtypes [2][3], a profile that would be disrupted by any generic substitution lacking the precise 3-amino-4-methylphenyl and 2-methylbutanamide architecture. Generic replacement with an unvalidated analog would invalidate any prior structure-activity relationship (SAR) data and introduce unpredictable experimental variables, making the use of the exact, characterized compound essential for reproducibility in research and development workflows.

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Side-chain architecture matters: The 2-methylbutanamide moiety influences target affinity and metabolic stability; linear or differently branched analogs may shift interaction profiles.

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Receptor selectivity may not transfer: The reported balanced M1/M3/M4 binding and GluK1 preference may differ with any structural modification, compromising experimental reproducibility.

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PNMT interaction context varies: Generic PAAD analogs lacking this compound's documented low PNMT affinity could introduce confounding catecholamine pathway effects.

Quantitative Differentiation of N-(3-amino-4-methylphenyl)-2-methylbutanamide


PNMT Inhibition vs. In-Class PAADs

N-(3-amino-4-methylphenyl)-2-methylbutanamide demonstrates a Ki of 1.11E+6 nM against phenylethanolamine N-methyltransferase (PNMT) [1]. This low affinity (high Ki) is a critical differentiating factor, as many other PAADs and phenylethylamine derivatives are optimized for high PNMT inhibition. For example, known PNMT inhibitors like SKF 29661 exhibit Ki values in the nanomolar range, representing a >1,000,000-fold difference in potency. This property makes the compound useful as a negative control or as a selective tool for studying pathways where strong PNMT inhibition is undesirable.

PNMT affinity
Class-level
Ki = 1.11×10⁶ nM vs. ~10 nM (SKF 29661)
Reported low PNMT interaction context supports negative-control use
Class-level inference; radiochemical assay
PNMT Catecholamine Enzyme Inhibition

Kainate Receptor Subtype Selectivity

In radioligand displacement assays, N-(3-amino-4-methylphenyl)-2-methylbutanamide exhibits a Ki of 13 nM at the rat GluK1 (kainate 1) receptor and a Ki of 239 nM at the rat GluK3 (kainate 3) receptor, representing an 18-fold selectivity for GluK1 over GluK3 [1]. This contrasts with other PAADs which may show no or different selectivity profiles, and with the endogenous ligand glutamate which activates all kainate subtypes non-selectively. This quantified selectivity is a key procurement driver for neuroscience research focused on kainate receptor subtype-specific pharmacology.

Kainate subtype selectivity
Head-to-head
GluK1 Ki 13 nM ; GluK3 Ki 239 nM (18× preference)
Supports GluK1-preferring kainate receptor profiling
Recombinant rat receptors; radioligand displacement
Glutamate Kainate Receptor Ion Channel

Balanced Muscarinic M1/M3/M4 Affinity

The compound demonstrates a balanced, low nanomolar affinity profile for human muscarinic M1 (Ki = 7.75 nM), M3 (Ki = 8.37 nM), and M4 (Ki = 9.48 nM) receptors [1]. This is a differentiative feature compared to commonly used research tools like pirenzepine (M1-selective) or darifenacin (M3-selective), and even compared to other PAADs which may exhibit highly skewed selectivity. The less than 2-fold difference in Ki across these three clinically relevant subtypes defines a specific, balanced binding signature that is not common among muscarinic ligands.

Muscarinic balance
Class-level
M1 Ki 7.75 nM, M3 8.37 nM, M4 9.48 nM (<2× spread)
Reported balanced M1/M3/M4 context distinct from subtype-selective tools
Human receptors, CHOK1 cells; compared to pirenzepine profile
Muscarinic GPCR Neuropharmacology

Side-Chain Methyl Differentiation

The target compound (C12H18N2O, MW 206.28 g/mol) differs from its close analog N-(3-amino-4-methylphenyl)butanamide (CAS 946769-29-5, C11H16N2O, MW 192.26 g/mol) by the presence of a methyl group at the 2-position of the butanamide chain [1]. This structural difference is not merely cosmetic; it is known from the broader PAAD literature that branching at the alpha-carbon of the amide side chain significantly influences molecular conformation, metabolic stability, and target interactions [2]. Substituting the linear analog would therefore introduce an uncontrolled variable in any structure-activity relationship (SAR) study.

Side-chain identity
Supporting
2-methylbutanamide (C12H18N2O) vs. linear butanamide analog
Branching may alter conformation and target interaction; SAR consistency requires exact structure
Structural comparison, PubChem
SAR PAAD Synthesis

Validated Application Scenarios for N-(3-amino-4-methylphenyl)-2-methylbutanamide


Kainate Receptor Subtype Profiling

N-(3-amino-4-methylphenyl)-2-methylbutanamide is the preferred compound for experiments designed to dissect the functional roles of GluK1- vs. GluK3-containing kainate receptors. Its 18-fold selectivity for GluK1 over GluK3 (Ki 13 nM vs. 239 nM) [1] provides a defined window for observing subtype-specific effects in recombinant or native tissue preparations. This application is directly supported by the binding data and is a key scenario for selecting this compound over non-selective glutamatergic agents or PAADs lacking this specific selectivity profile.

Balanced Muscarinic Receptor Modulation

In studies where the goal is to evaluate the physiological outcome of concurrent, non-selective modulation of M1, M3, and M4 muscarinic receptors, this compound is a superior choice over commonly available subtype-selective antagonists (e.g., pirenzepine, darifenacin). Its balanced Ki values (7.75, 8.37, and 9.48 nM for M1, M3, and M4, respectively) [2] allow for a unique pharmacological interrogation that is not possible with highly selective tools, making it essential for specific neuropharmacology and behavioral studies.

SAR Studies of PAAD Compounds

This compound serves as a critical building block or reference point in SAR campaigns exploring the effects of side-chain branching in primary amino acid derivatives. Its defined 2-methylbutanamide structure provides a direct comparison to linear analogs like N-(3-amino-4-methylphenyl)butanamide . Using the correct, authenticated compound ensures that observed changes in biological activity or physicochemical properties are attributable to the intended structural modification, maintaining the integrity of the SAR dataset.

Negative Control for PNMT Assays

Given its very low affinity for PNMT (Ki = 1.11E+6 nM) [3], this compound is a suitable negative control in experiments investigating catecholamine synthesis pathways. When designing assays to test novel PNMT inhibitors, employing a compound with a structurally similar PAAD core but minimal on-target activity helps rule out non-specific effects and validates assay specificity. This is a defined application that leverages the compound's unique and quantified weak interaction with PNMT.

Application
Selection Property
Validation Focus
Kainate receptor subtype profiling
GluK1 vs. GluK3 selectivity context
Recombinant receptor assay validation
Balanced muscarinic modulation studies
M1/M3/M4 affinity balance profile
Neuropharmacology endpoint review
PAAD side-chain SAR studies
2-methylbutanamide structural identity
SAR dataset consistency and reproducibility
PNMT assay negative control
Low PNMT interaction context
Assay specificity and non-specific effect exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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